BMS-663749 lysine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

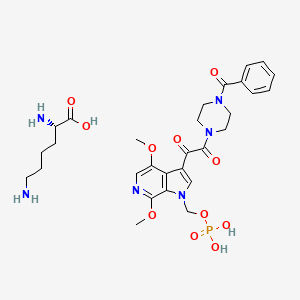

BMS-663749 lysine is a phosphonooxymethyl prodrug 4 of a HIV-1 attachment inhibitor.

Aplicaciones Científicas De Investigación

Lysine Catabolism and Plant Genetics

- Lysine in Plant Biosynthesis: Lysine, an essential amino acid, plays a crucial role in the aspartic acid pathway of plant biosynthesis. However, efforts to genetically manipulate this pathway to produce high-lysine seeds in cereals, a major food source for mammals, have been unsuccessful due to lysine degradation via the saccharopine pathway. Recent research has enhanced understanding of this pathway, including enzyme involvement and regulation, which could be pivotal in addressing the low concentration of lysine in plant-based diets (Arruda et al., 2000).

Lysine and Protein Synthesis in Cells

- Lysine in Bovine Mammary Epithelial Cells: Research on bovine mammary epithelial cells (BMECs) has shown that lysine stimulates protein synthesis significantly. This is achieved through enhancing uptake by the amino acid transporter ATB0,+ and activating the mammalian target of rapamycin (mTOR) and JAK2-STAT5 pathways. This understanding of lysine's role in protein synthesis in BMECs provides insights into amino acid nutrition's impact on milk production (Lin et al., 2018).

Lysine Production and Industrial Applications

- Lysine Production Techniques: Lysine is industrially produced for food and animal feed. A review of the literature and patent landscape reveals methods focused on strain development and fermentation technologies, with Corynebacterium glutamicum and Escherichia coli as primary strains. The research provides a guide to enhance lysine productivity in industrial settings, which is significant given its widespread application (Félix et al., 2019).

Lysine in Gene Transfer Studies

- Enhancing Gene Transfer with Lysine: The use of poly-l-lysine has been reported to significantly improve the adenoviral transduction efficiency of primary murine osteoblasts and bone marrow stromal cells. This method could be a cost-effective means of performing efficient gene transfer studies in bone research, demonstrating lysine's potential in genetic engineering applications (Buo et al., 2016).

Lysine in Proteomic Research

- Lysine in Proteomic Analysis: Stable isotope amino acid labeling using lysine, in combination with multiplexed tandem mass spectrometry, facilitates the characterization and identification of peptides. This approach can distinguish between amino acid residues and support peptide identifications, demonstrating lysine's utility in advanced proteomic research (Berger et al., 2002).

Propiedades

Número CAS |

864953-34-4 |

|---|---|

Nombre del producto |

BMS-663749 lysine |

Fórmula molecular |

C29H39N6O11P |

Peso molecular |

678.63 |

Nombre IUPAC |

[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid |

InChI |

InChI=1S/C23H25N4O9P.C6H14N2O2/c1-34-17-12-24-21(35-2)19-18(17)16(13-27(19)14-36-37(31,32)33)20(28)23(30)26-10-8-25(9-11-26)22(29)15-6-4-3-5-7-15;7-4-2-1-3-5(8)6(9)10/h3-7,12-13H,8-11,14H2,1-2H3,(H2,31,32,33);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |

Clave InChI |

ZBSWJVQMWMTXIV-ZSCHJXSPSA-N |

SMILES |

COC1=CN=C(C2=C1C(=CN2COP(=O)(O)O)C(=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4)OC.C(CCN)CC(C(=O)O)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

BMS-663749 lysine; BMS 663749 lysine; BMS663749 lysine; BMS-663749 lysine salt; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

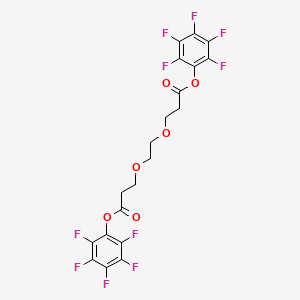

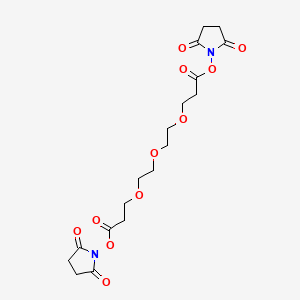

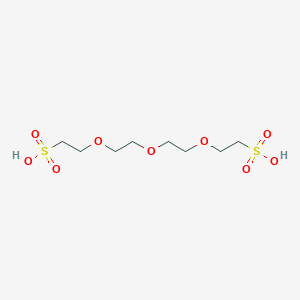

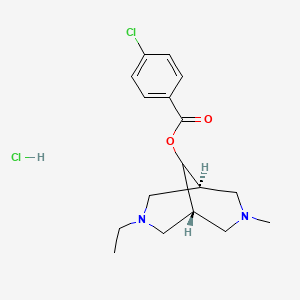

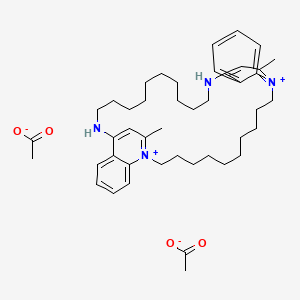

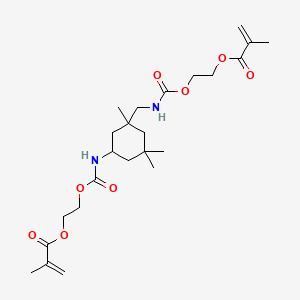

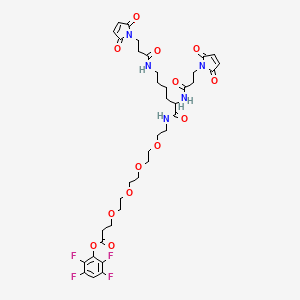

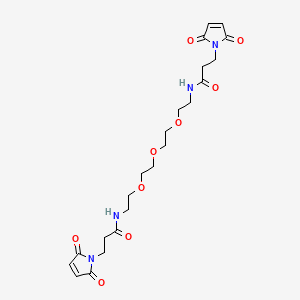

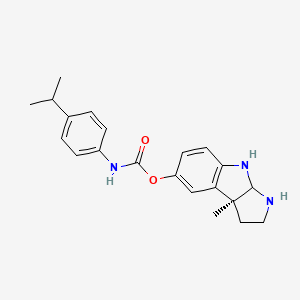

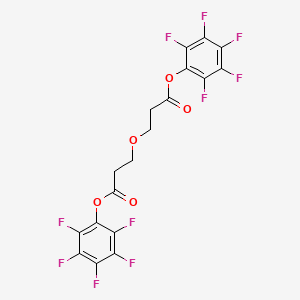

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(Trifluoromethoxy)benzoyl]amino}-N-[6-(Trifluoromethyl)-1h-Benzimidazol-2-Yl]-1,3-Thiazole-4-Carboxamide](/img/structure/B606159.png)

![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B606165.png)

![9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B606171.png)